2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises a thiazolo[3,2-a]pyrimidine core linked to a pyridine moiety, suggesting possible interactions with various biological targets. Its molecular formula is with a molecular weight of approximately .
This compound is classified as a thiazolo-pyrimidine derivative. The thiazolo[3,2-a]pyrimidine framework is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the pyridine ring enhances its potential for interacting with biological systems, making it a candidate for further research in drug development .
The synthesis of 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide typically involves several key steps:
The molecular structure of 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-(5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide |
| InChI | InChI=1S/C13H12N4O2S/c18... |
| InChI Key | AWMGAFPGEBGSQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CN=CC=C3 |
The structure features a thiazole ring fused to a pyrimidine ring system along with an acetamide side chain that includes a pyridine ring .
The chemical reactivity of this compound is largely influenced by its functional groups:
These reactions can be utilized in synthetic pathways to create analogs with varied biological activities .
The mechanism of action of 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide primarily involves its interaction with specific enzymes or receptors within biological systems:
The physical properties of 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide include:
Further studies on solubility profiles and stability under physiological conditions are necessary to optimize its application in drug development .
Due to its structural characteristics and potential biological activities, 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide has several potential applications:
Continued research into this compound could lead to significant advancements in therapeutic strategies against various diseases .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5